(E)-Isoconiferin

Beschreibung

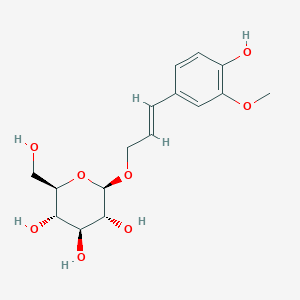

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIDTHZGWZZGMU-FAOXUISGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of (E)-Isoconiferin in Plants: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Isoconiferin, a naturally occurring phenolic glycoside, plays a pivotal, albeit often underappreciated, role in the biology of higher plants. As the γ-O-glucoside of coniferyl alcohol, its primary function is intrinsically linked to the biosynthesis of lignin, a critical polymer for structural integrity, water transport, and defense. This technical guide provides an in-depth examination of the biosynthesis, transport, and metabolic fate of (E)-Isoconiferin. It details its position within the phenylpropanoid pathway, its function as a soluble, transportable precursor for lignification, and its potential involvement in chemical defense responses. This document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and provides visual diagrams of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in plant biology and natural product chemistry.

Introduction: Chemical Identity and Occurrence

(E)-Isoconiferin, also known as Citrusin D or trans-Isoconiferin, is a phenylpropanoid glycoside. Its structure consists of a coniferyl alcohol aglycone linked to a glucose molecule via an ether bond at the γ-position of the propenyl side chain. This glycosylation renders the otherwise hydrophobic coniferyl alcohol water-soluble and chemically stable, a crucial attribute for its biological function.

Chemical Structure:

-

IUPAC Name: (2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

-

Molecular Formula: C₁₆H₂₂O₈

-

Molecular Weight: 342.34 g/mol

(E)-Isoconiferin and its isomers, such as coniferin (the 4-O-glucoside), are widely distributed throughout the plant kingdom, having been identified in both gymnosperms and angiosperms. Notable occurrences include the cambial sap and differentiating xylem of conifers like Scots pine (Pinus sylvestris) and Norway spruce (Picea abies), as well as in various tissues of angiosperms such as Citrus unshiu peel.

Biosynthesis and Metabolism: The Phenylpropanoid Pathway

(E)-Isoconiferin is a product of the well-characterized phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant secondary metabolites, including flavonoids, coumarins, and the precursors to lignin. The biosynthesis of monolignols, such as coniferyl alcohol, begins with the amino acid Phenylalanine.

The final step in the formation of (E)-Isoconiferin is the glycosylation of coniferyl alcohol. This reaction is catalyzed by UDP-glucose:coniferyl alcohol glucosyltransferases (CAGTs), which utilize uridine diphosphate glucose (UDP-glucose) as the sugar donor.

Once transported to the site of lignification, typically the cell wall of developing xylem, the glucose moiety is cleaved by β-glucosidase enzymes. This enzymatic hydrolysis releases the free coniferyl alcohol, which is then available for oxidative polymerization into the lignin polymer by peroxidases and laccases in the cell wall.

Biological Role of (E)-Isoconiferin

Primary Role: Transport and Storage for Lignification

The principal biological role of (E)-Isoconiferin and its isomers is to serve as a stable, soluble, and mobile form of coniferyl alcohol for lignification. Lignin is a hydrophobic polymer deposited in the secondary cell walls, a process that occurs in the apoplast, external to the plasma membrane. The monolignol precursors, however, are synthesized in the cytosol.

Glycosylation into (E)-Isoconiferin serves several key purposes:

-

Increased Solubility: The addition of the glucose molecule significantly increases the water solubility of coniferyl alcohol, facilitating its transport through the aqueous environment of the cytosol and potentially via the vascular system (xylem and phloem sap) to sites of active lignification.

-

Chemical Stability: The glycosidic bond protects the reactive phenolic hydroxyl group of coniferyl alcohol, preventing premature and uncontrolled polymerization in the cytosol before it reaches the cell wall.

-

Detoxification and Homeostasis: Glycosylation helps maintain low cytosolic concentrations of free monolignols, which can be toxic at higher levels.

-

Creation of a Precursor Pool: Accumulations of monolignol glucosides in the cambial sap and developing xylem can reach high concentrations (up to 10 mM), creating a readily available pool of precursors that can be mobilized for rapid lignification during periods of active growth.

Secondary Role: Precursor for Plant Defense

While not a primary signaling molecule itself, (E)-Isoconiferin serves as a precursor for compounds involved in plant defense. The phenylpropanoid pathway is central to the synthesis of numerous defense-related molecules, including phytoalexins and other phenolics. A role for coniferin as a rapidly metabolizable precursor for defense-related phenolics has been suggested. Upon pathogen attack or wounding, the stored pool of (E)-Isoconiferin can be hydrolyzed by β-glucosidases to release coniferyl alcohol. This monolignol can then be either incorporated into a defensive lignin barrier or shunted into other branches of phenylpropanoid metabolism to produce antimicrobial compounds.

Quantitative Data

The concentration of monolignol glucosides varies significantly depending on plant species, tissue type, developmental stage, and environmental conditions. As direct quantitative data for (E)-Isoconiferin is sparse, data for its closely related and functionally similar isomer, coniferin, and the other major monolignol glucoside, syringin, in poplar (Populus) is presented below. This data illustrates their accumulation in the differentiating xylem, the primary site of lignification.

Table 1: Radial Distribution of Coniferin and Syringin in Poplar Stem Data adapted from Amadou Hassane et al., 2022. Concentrations are measured across serial tangential sections from the outer bark towards the inner xylem.

| Section Number (from Cambium) | Tissue Zone | Coniferin (µg/g dry weight) | Syringin (µg/g dry weight) |

| 11 | Cambial Zone | 150 ± 25 | 120 ± 20 |

| 12 | Differentiating Xylem | 450 ± 50 | 380 ± 40 |

| 13 | Differentiating Xylem | 780 ± 60 | 650 ± 55 |

| 14 | Differentiating Xylem | 620 ± 50 | 510 ± 45 |

| 15 | Mature Xylem | 150 ± 20 | 110 ± 15 |

| 16 | Mature Xylem | 50 ± 10 | 40 ± 8 |

Note: The highest concentrations are observed in the differentiating xylem (sections 12-14), consistent with the role of these glucosides as a precursor pool for active lignification.

Key Experimental Protocols

Protocol for Extraction and Quantification of (E)-Isoconiferin from Plant Tissue

This protocol outlines a general method for the extraction and subsequent analysis of (E)-Isoconiferin and related monolignol glucosides from fresh plant tissue, such as developing xylem or cambial tissue, using High-Performance Liquid Chromatography (HPLC).

I. Materials and Reagents

-

Fresh plant tissue (e.g., poplar stem cuttings)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction Solvent: 70-80% Methanol (HPLC grade) in ultrapure water

-

Mobile Phase A: Ultrapure water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

(E)-Isoconiferin or Coniferin analytical standard

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Syringe filters (0.22 µm, PTFE or nylon)

-

HPLC vials

II. Extraction Procedure

-

Sample Collection and Freezing: Harvest fresh plant tissue (approx. 100-200 mg) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

-

Extraction: Transfer the frozen powder to a pre-weighed microcentrifuge tube. Add 1 mL of pre-chilled 80% methanol. Vortex vigorously for 1 minute.

-

Sonication: Place the tube in an ultrasonic bath for 20 minutes at room temperature to enhance extraction efficiency.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

-

Re-extraction (Optional but Recommended): Add another 0.5 mL of 80% methanol to the pellet, vortex, sonicate, and centrifuge again. Combine the second supernatant with the first.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

III. HPLC Analysis

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).

-

Column Temperature: 40°C.

-

Detection Wavelength: Monitor at 265 nm for (E)-Isoconiferin/Coniferin.

-

Injection Volume: 10 µL.

-

Flow Rate: 0.8 mL/min.

-

Gradient Elution Program:

-

0-2 min: 5% B

-

2-20 min: Linear gradient from 5% to 35% B

-

20-25 min: Linear gradient from 35% to 95% B

-

25-28 min: Hold at 95% B (column wash)

-

28-30 min: Linear gradient from 95% to 5% B

-

30-35 min: Hold at 5% B (equilibration)

-

-

Quantification: Prepare a standard curve using serial dilutions of the (E)-Isoconiferin or coniferin analytical standard. Calculate the concentration in the plant extract based on the peak area by interpolating from the standard curve. Express results as µg per gram of fresh or dry weight of tissue.

Conclusion and Future Directions

(E)-Isoconiferin is a key metabolite in plant secondary metabolism, primarily functioning as the transport and storage form of coniferyl alcohol, a principal monomer of lignin. Its glycosylation is a critical step that ensures the efficient and controlled delivery of hydrophobic lignin precursors to the apoplast for polymerization, a process fundamental to plant structure and defense. While its role in lignification is well-established, its dynamic regulation and precise involvement as a precursor pool for inducible chemical defenses warrant further investigation. Future research employing advanced analytical techniques, such as mass spectrometry imaging and targeted metabolomics, will be instrumental in elucidating the spatio-temporal dynamics of (E)-Isoconiferin under various biotic and abiotic stresses. Understanding the regulation of its biosynthesis and transport holds potential for engineering plant biomass with improved properties for biofuel production and enhanced pathogen resistance.

(E)-Isoconiferin: A Technical Guide to its Natural Sources and Isolation

(E)-Isoconiferin , a phenylpropanoid glycoside, is a naturally occurring compound found across the plant kingdom, from towering gymnosperms to flowering angiosperms. Its presence in various plant tissues underscores its significance in plant biochemistry, particularly in the biosynthesis of lignans and as a component of plant defense mechanisms. This technical guide provides an in-depth overview of the natural sources of (E)-Isoconiferin, detailed methodologies for its isolation and purification, and an exploration of its role in biochemical pathways.

Natural Distribution of (E)-Isoconiferin

(E)-Isoconiferin has been identified in a diverse range of plant species. Notably, it is found in significant concentrations in gymnosperms, where it plays a role in lignification. Angiosperm sources are also numerous, indicating a convergent evolution of its biosynthetic pathway.

Table 1: Natural Sources and Tissue Distribution of (E)-Isoconiferin

| Plant Family | Species | Common Name | Tissue(s) | Reported Concentration (Fresh Weight) |

| Pinaceae | Pinus sylvestris | Scots Pine | Cambial sap, Differentiating xylem | 15–30 μM/g |

| Pinaceae | Picea abies | Norway Spruce | Cambial sap, Differentiating xylem | 15–30 μM/g |

| Campanulaceae | Codonopsis cordifolioidea | - | Not specified | Not specified |

| Ginkgophyta | Ginkgo biloba | Ginkgo | Not specified | Not specified |

| Rutaceae | Citrus unshiu | Satsuma Mandarin | Peel | Not specified |

| Cupressaceae | Juniperus communis | Common Juniper | Aerial parts | Not specified |

| Cynomoriaceae | Cynomorium songaricum | - | Stem | Not specified |

| Linaceae | Linum usitatissimum | Flax | Seeds, Aerial parts | Not specified |

Note: Quantitative data for (E)-Isoconiferin is not widely available for all listed species. The concentrations for gymnosperms represent a general range.

Isolation and Purification of (E)-Isoconiferin

The isolation of (E)-Isoconiferin from plant material involves a multi-step process that includes extraction, fractionation, and purification. The following protocol is a representative methodology synthesized from general procedures for lignan and phenylpropanoid isolation from flaxseed (Linum usitatissimum), a known source of related compounds.

Experimental Protocol: Isolation from Flaxseed

1. Sample Preparation and Defatting:

-

Grind whole flaxseeds to a fine powder.

-

Defat the resulting flour using a Soxhlet extractor with n-hexane for 6-8 hours. This step is crucial to remove lipids that can interfere with subsequent extractions.

-

Air-dry the defatted flour to remove residual hexane.

2. Extraction:

-

Macerate the defatted flaxseed flour in a 70% aqueous ethanol solution (1:10 w/v) at room temperature for 24 hours with continuous stirring.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure maximum recovery of phenylpropanoids.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

3. Fractionation:

-

The concentrated aqueous extract is subjected to liquid-liquid partitioning.

-

Sequentially partition the extract with solvents of increasing polarity, such as ethyl acetate and n-butanol. (E)-Isoconiferin, being a glycoside, is expected to partition into the more polar n-butanol fraction.

-

Evaporate the n-butanol fraction to dryness under reduced pressure.

4. Chromatographic Purification:

-

Dissolve the dried n-butanol fraction in a minimal amount of the mobile phase.

-

Column Chromatography: Pack a silica gel column and equilibrate it with a suitable solvent system (e.g., a gradient of chloroform-methanol). Apply the sample to the column and elute with the solvent gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid). The separation can be monitored at 280 nm. Collect the peak corresponding to (E)-Isoconiferin.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated (E)-Isoconiferin using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Table 2: Summary of a Representative Isolation Protocol for (E)-Isoconiferin

| Step | Procedure | Key Parameters |

| 1. Defatting | Soxhlet extraction | Solvent: n-hexane; Duration: 6-8 hours |

| 2. Extraction | Maceration | Solvent: 70% Ethanol; Duration: 3 x 24 hours |

| 3. Concentration | Rotary evaporation | Temperature: < 45°C |

| 4. Fractionation | Liquid-liquid partitioning | Solvents: Ethyl acetate, n-butanol |

| 5. Purification | Column Chromatography & HPLC | Stationary Phase: Silica gel, C18; Mobile Phase: Gradient systems |

| 6. Analysis | Spectroscopy | Techniques: NMR, MS |

Biosynthetic Pathway and Biological Role

(E)-Isoconiferin is a key intermediate in the biosynthesis of lignans, a diverse class of phenylpropanoids with various biological activities. The pathway begins with the general phenylpropanoid pathway, leading to the formation of coniferyl alcohol.

The Biosynthesis of (E)-Isoconiferin: A Glucosyltransferase-Mediated Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(E)-Isoconiferin, a phenylpropanoid glycoside, is a key intermediate in the biosynthesis of various lignans and other natural products with significant biological activities. Its synthesis from coniferyl alcohol is a critical step, catalyzed by a specific class of enzymes known as UDP-glucosyltransferases. This technical guide provides a comprehensive overview of this biosynthetic pathway, including the involved enzymes, their kinetics, and detailed experimental protocols.

The Core Reaction: Glucosylation of Coniferyl Alcohol

The biosynthesis of (E)-isoconiferin from coniferyl alcohol involves the transfer of a glucose moiety from a donor molecule, uridine diphosphate glucose (UDP-glucose), to the γ-hydroxyl group of the coniferyl alcohol side chain. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT). While the glucosylation of the phenolic hydroxyl group of coniferyl alcohol to form coniferin is well-characterized and catalyzed by coniferyl-alcohol 4-O-glucosyltransferase (EC 2.4.1.111), the formation of the γ-O-glucoside, (E)-isoconiferin, is carried out by a different, yet related, UGT.

The overall reaction can be summarized as follows:

Coniferyl alcohol + UDP-glucose → (E)-Isoconiferin + UDP

This enzymatic step is crucial for the stabilization and transport of coniferyl alcohol within the plant, preventing its premature polymerization into lignin.

The Key Enzyme: UDP-Glucosyltransferase (UGT)

The enzymes responsible for the synthesis of (E)-isoconiferin belong to the large family of UDP-glucosyltransferases (UGTs). These enzymes exhibit specificity for both the acceptor molecule (coniferyl alcohol) and the position of glucosylation (γ-hydroxyl group).

Enzyme Kinetics

Quantitative data on the kinetics of the specific UGTs that synthesize (E)-isoconiferin are essential for understanding the efficiency and regulation of this pathway. The following table summarizes key kinetic parameters for a relevant UGT from Picea abies (Norway spruce), which has been shown to catalyze the glucosylation of coniferyl alcohol.

| Parameter | Value | Plant Source | Reference |

| Michaelis Constant (Km) for Coniferyl Alcohol | 250 µM | Picea abies | [1] |

| Michaelis Constant (Km) for UDP-glucose | 220 µM | Picea abies | [1] |

| Optimal pH | 7.5 | Picea abies | [1] |

| Optimal Temperature | 36°C | Picea abies | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (E)-isoconiferin biosynthesis.

Enzyme Extraction and Purification

A general protocol for the extraction and purification of UDP-glucosyltransferases from plant tissues is outlined below. This protocol may require optimization depending on the specific plant source and the properties of the target enzyme.

Materials:

-

Plant tissue (e.g., cambial tissue, developing xylem)

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone)

-

Liquid nitrogen

-

Centrifuge

-

Chromatography system (e.g., FPLC or HPLC)

-

Chromatography columns (e.g., DEAE-Sepharose, Phenyl-Sepharose, Superdex 200)

Procedure:

-

Tissue Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Resuspend the powdered tissue in cold extraction buffer. Stir on ice for 30 minutes.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Ammonium Sulfate Precipitation (Optional): The supernatant can be subjected to fractional ammonium sulfate precipitation to concentrate the protein and remove some impurities.

-

Chromatography:

-

Ion Exchange Chromatography: Load the supernatant (or the redissolved ammonium sulfate pellet) onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., 0-1 M NaCl).

-

Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

-

Size Exclusion Chromatography: Further purify the active fractions using a size exclusion column (e.g., Superdex 200) to separate proteins based on their molecular weight.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay

The activity of the UDP-glucosyltransferase can be determined by measuring the formation of (E)-isoconiferin over time.

Materials:

-

Purified enzyme preparation

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Coniferyl alcohol solution (dissolved in a minimal amount of DMSO and diluted in assay buffer)

-

UDP-glucose solution

-

HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)

-

(E)-Isoconiferin standard

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, a known concentration of coniferyl alcohol, and UDP-glucose.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of the purified enzyme preparation.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 36°C) for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., methanol or an acidic solution).

-

Product Quantification:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or UPLC.

-

Quantify the amount of (E)-isoconiferin produced by comparing the peak area to a standard curve generated with known concentrations of the (E)-isoconiferin standard.

-

-

Enzyme Activity Calculation: Calculate the enzyme activity in units such as picokatals (pkat) or microkatals (µkat) per milligram of protein.

Visualizing the Pathway and Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and the experimental workflow.

Caption: Biosynthesis of (E)-Isoconiferin from Coniferyl Alcohol.

Caption: Experimental Workflow for UGT Purification and Assay.

References

An In-depth Technical Guide on the Antioxidant and Antimicrobial Properties of (E)-Isoconiferin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Isoconiferin, a phenylpropanoid glycoside, is a naturally occurring compound found in various plant species. As a member of the phenylpropanoid family, which is known for a wide range of biological activities, (E)-Isoconiferin is a subject of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antioxidant and antimicrobial properties of (E)-Isoconiferin. Due to the limited availability of data on the pure compound, this guide incorporates findings from studies on plant extracts rich in phenylpropanoids, including those where (E)-Isoconiferin is a known constituent. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

(E)-Isoconiferin is characterized by a coniferyl alcohol backbone linked to a glucose molecule via a glycosidic bond.

Chemical Formula: C₁₆H₂₂O₈

Molar Mass: 342.34 g/mol

Antioxidant Properties

The antioxidant activity of phenylpropanoids like (E)-Isoconiferin is primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. While specific IC50 values for pure (E)-Isoconiferin are not extensively documented in publicly available literature, studies on plant extracts containing this and similar compounds provide valuable insights into its potential antioxidant capacity.

Quantitative Data from Plant Extracts

The following table summarizes the antioxidant activity of extracts from plants known to contain phenylpropanoids. It is important to note that these values reflect the combined effect of all compounds present in the extracts and not solely that of (E)-Isoconiferin.

| Plant Species | Extract Type | Antioxidant Assay | IC50 Value (µg/mL) | Reference |

| Eleutherococcus senticosus | Ethyl Acetate Fraction | DPPH | 82.73 ± 0.065 | [1] |

| Eleutherococcus senticosus | Ethyl Acetate Fraction | ABTS | 9.92 ± 0.17 | [1] |

| Cynomorium songaricum | Crude Acetone Extract | DPPH | - | [2] |

| Cynomorium songaricum | Ethyl Acetate Fraction | DPPH | Highest among fractions | [2] |

| Origanum ehrenbergii | Essential Oil | DPPH | - | [3] |

Note: "-" indicates that while antioxidant activity was reported, a specific IC50 value was not provided in the accessible abstract.

Experimental Protocols

This assay is a common method to evaluate the free radical scavenging ability of a compound.[4][5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

General Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4][5]

-

Sample Preparation: The test sample ((E)-Isoconiferin or plant extract) is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction: A specific volume of the sample solution is mixed with a defined volume of the DPPH solution. A control is prepared with the solvent instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Properties

Phenylpropanoids have demonstrated a broad spectrum of antimicrobial activity against various pathogens. The proposed mechanisms of action include disruption of microbial cell membranes, inhibition of enzyme activity, and interference with nucleic acid synthesis.

Quantitative Data from Plant Extracts

The following table summarizes the antimicrobial activity of extracts from plants known to contain phenylpropanoids, presented as Minimum Inhibitory Concentration (MIC) values. As with the antioxidant data, these values represent the activity of the entire extract.

| Plant Species | Extract/Fraction | Test Organism | MIC Value (µg/mL) | Reference |

| Eleutherococcus senticosus | Essential Oil | Kocuria rhizophila | 125 | [1][6][7] |

| Eleutherococcus senticosus | Essential Oil | Micrococcus luteus | 500 | [1][6][7] |

| Eleutherococcus senticosus | Essential Oil | Escherichia coli | 63 | [1][6][7] |

| Eleutherococcus senticosus | Hexane Fraction | Enterobacter cloacae | 125 | [6] |

| Eleutherococcus senticosus | Ethyl Acetate Fraction | Enterobacter cloacae | 125 | [6] |

| Origanum ehrenbergii | Essential Oil | Various pathogenic bacteria | 400 - 1200 | [8] |

| Cynomorium songaricum | - | - | - | - |

Note: "-" indicates that while antimicrobial activity was reported, specific MIC values were not provided in the accessible abstract for Cynomorium songaricum. The MIC for Origanum ehrenbergii is presented as a range as it was tested against multiple bacteria.

Experimental Protocols

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[12]

General Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of the test compound ((E)-Isoconiferin or plant extract) is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 0.5 McFarland standard).[10]

-

Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells (with and without microbial growth) are also included.[13]

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[11]

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]

Signaling Pathways and Mechanisms of Action

Antioxidant Signaling Pathway

The antioxidant effect of phenylpropanoids like (E)-Isoconiferin is linked to their ability to modulate cellular signaling pathways involved in oxidative stress response. One key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nutrafoods.eu [nutrafoods.eu]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. japsonline.com [japsonline.com]

- 8. Chemical Composition and Antimicrobial Activity of Origanum libanoticum, Origanum ehrenbergii, and Origanum syriacum Growing Wild in Lebanon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. apec.org [apec.org]

- 13. rr-asia.woah.org [rr-asia.woah.org]

The Role of (E)-Isoconiferin in Plant Defense Mechanisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(E)-Isoconiferin, a phenylpropanoid glycoside, plays a significant, albeit nuanced, role in the intricate defense network of plants. As a glucosylated derivative of coniferyl alcohol, it serves as a crucial transport and storage form of a primary monolignol precursor essential for lignification. This process forms a key structural barrier against a wide array of pathogens and herbivores. This technical guide synthesizes the current understanding of (E)-isoconiferin's involvement in plant defense, detailing its biosynthesis, putative signaling pathways, and mode of action. While direct quantitative data on its stress-induced accumulation remains limited in publicly accessible literature, its integral position within the phenylpropanoid pathway underscores its importance. This document provides a comprehensive overview for researchers and professionals in plant science and drug development, highlighting areas ripe for future investigation.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to counteract a myriad of biotic stresses, including attacks from pathogens and herbivores. A cornerstone of this defense is the production of a diverse arsenal of secondary metabolites. Among these, phenylpropanoids are a major class of compounds that contribute to both pre-formed and inducible defense mechanisms. (E)-Isoconiferin, the β-D-glucoside of (E)-coniferyl alcohol, is a key intermediate in the phenylpropanoid pathway. Its primary recognized function is to facilitate the safe transport and storage of coniferyl alcohol, a toxic monolignol, destined for lignin biosynthesis. Lignin, a complex polymer deposited in the secondary cell wall, provides mechanical support and a formidable physical barrier to invading organisms. This guide delves into the specific role of (E)-isoconiferin in these critical defense strategies.

Biosynthesis of (E)-Isoconiferin

The biosynthesis of (E)-isoconiferin is intricately linked to the general phenylpropanoid pathway, which is a fundamental metabolic route in higher plants.

The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various phenolic compounds. Coniferyl alcohol, the aglycone of (E)-isoconiferin, is a central monolignol synthesized through this pathway. The final step in the formation of (E)-isoconiferin is the glucosylation of coniferyl alcohol. This reaction is catalyzed by UDP-glucose:coniferyl alcohol glucosyltransferases (CAGTs). These enzymes transfer a glucose moiety from UDP-glucose to the hydroxyl group of coniferyl alcohol, forming (E)-isoconiferin. This glucosylation step is critical for detoxifying the otherwise cytotoxic coniferyl alcohol and enabling its transport and storage within the plant cell.

Diagram of the (E)-Isoconiferin Biosynthesis Pathway

Caption: Biosynthesis pathway of (E)-Isoconiferin from L-Phenylalanine.

Role in Plant Defense Mechanisms

The primary role of (E)-isoconiferin in plant defense is intrinsically linked to lignification, a process that reinforces cell walls at sites of pathogen ingress or herbivore damage.

Lignification as a Defense Barrier

Lignin is a complex, recalcitrant polymer that provides structural integrity to plant tissues and acts as a physical barrier against pathogens. Upon detection of a pathogen, plants can initiate a rapid, localized deposition of lignin, a process known as lignification. This defensive lignification helps to contain the pathogen and prevent its spread to adjacent tissues.

(E)-Isoconiferin serves as a readily available, water-soluble, and non-toxic precursor for this rapid lignification response. It is stored in the vacuole of plant cells and can be transported to the site of infection.[1] At the infection site, β-glucosidases cleave the glucose moiety from (E)-isoconiferin, releasing coniferyl alcohol. This free coniferyl alcohol is then oxidized by peroxidases and laccases in the cell wall to form radicals that polymerize into lignin.

Antimicrobial and Antioxidant Properties

While the primary defense role of (E)-isoconiferin is as a lignin precursor, some studies suggest that the molecule itself may possess direct antimicrobial and antioxidant properties.[2] The phenolic nature of (E)-isoconiferin could contribute to its ability to scavenge reactive oxygen species (ROS) that are often produced during pathogen attack as part of the plant's defense response (the "oxidative burst"). Its potential antimicrobial activity could further contribute to inhibiting pathogen growth. However, more research is needed to fully elucidate the direct antimicrobial mechanisms and efficacy of (E)-isoconiferin against a broad range of plant pathogens.

Signaling and Regulation

The biosynthesis and mobilization of (E)-isoconiferin are tightly regulated as part of the broader plant defense signaling network. While specific signaling pathways governing (E)-isoconiferin metabolism are not fully elucidated, its regulation is understood to be integrated with the overall phenylpropanoid pathway response to stress.

Upon pathogen recognition, a signaling cascade is initiated, often involving key plant hormones such as salicylic acid (SA) and jasmonic acid (JA). These signaling molecules can lead to the transcriptional upregulation of genes encoding enzymes in the phenylpropanoid pathway, including Phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and the various enzymes leading to coniferyl alcohol synthesis. Consequently, the production of (E)-isoconiferin is also expected to increase to accommodate the demand for lignin precursors.

The transport of (E)-isoconiferin to the vacuole is an active process mediated by ATP-binding cassette (ABC) transporters.[1] The expression and activity of these transporters are likely also regulated by defense signaling pathways to ensure efficient storage and subsequent mobilization of (E)-isoconiferin during a defense response.

Diagram of Putative Signaling Pathway```dot

Caption: General workflow for extraction and analysis of (E)-Isoconiferin.

Conclusion and Future Perspectives

(E)-Isoconiferin is a vital, yet often overlooked, component of the plant's defense arsenal. Its role as a stored and transportable precursor for lignification places it at a critical juncture in the plant's response to biotic stress. While its direct antimicrobial and antioxidant activities warrant further investigation, its contribution to the structural reinforcement of cell walls is undeniable.

Future research should focus on several key areas:

-

Quantitative analysis: Direct measurement of (E)-isoconiferin accumulation in various plant species in response to a range of pathogens and herbivores is crucial to fully understand its dynamics in plant defense.

-

Signaling pathways: Elucidating the specific signaling pathways that regulate the biosynthesis, transport, and mobilization of (E)-isoconiferin during a defense response will provide a more complete picture of its role.

-

Enzymatic regulation: Characterizing the regulation of coniferyl alcohol glucosyltransferases (CAGTs) and β-glucosidases involved in (E)-isoconiferin metabolism during plant-pathogen interactions is essential.

-

Drug development: The potential antimicrobial and antioxidant properties of (E)-isoconiferin could be explored for the development of novel pharmaceuticals or agrochemicals.

A deeper understanding of the role of (E)-isoconiferin and its metabolic pathway will not only enhance our knowledge of plant immunity but may also provide new avenues for developing strategies to improve crop resilience and discover novel bioactive compounds.

References

Whitepaper: In Silico Prediction of (E)-Isoconiferin Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(E)-Isoconiferin, a naturally occurring phenolic glycoside, has demonstrated notable antioxidant and antimicrobial properties, positioning it as a compound of interest for pharmaceutical, cosmetic, and food industry applications.[1] As the demand for efficient drug discovery pipelines grows, in silico methods offer a rapid, cost-effective, and powerful approach to predict the bioactivity, pharmacokinetics, and potential mechanisms of action of natural products.[2][3] This technical guide provides a comprehensive framework for the computational evaluation of (E)-Isoconiferin. It outlines a systematic workflow, details key experimental protocols for ADMET analysis and molecular docking, and contextualizes the compound's potential bioactivity through signaling pathway analysis. The methodologies and predictive data presented herein serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of (E)-Isoconiferin.

Introduction to (E)-Isoconiferin

(E)-Isoconiferin, also known as Citrusin D, is a secondary metabolite found across various plant species, including both angiosperms and gymnosperms.[1] Its structure consists of a coniferyl alcohol moiety linked to a glucose unit.[1] Preliminary studies have highlighted its biological activities, primarily its ability to scavenge free radicals and inhibit the growth of various bacterial strains.[1] These antioxidant and antimicrobial effects suggest potential applications in preventing oxidative stress-related conditions and as a natural preservative.[1] To rationally guide further experimental validation and development, a robust in silico analysis is essential to predict its drug-like properties and identify its most probable biological targets.

Table 1: Physicochemical Properties of (E)-Isoconiferin

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-2-(hydroxymethyl)-6-(4-hydroxy-3-methoxyphenyl)tetrahydro-2H-pyran-3,4,5-triol | - |

| Molecular Formula | C₁₆H₂₂O₈ | [4] |

| Molecular Weight | 342.34 g/mol | [1][4] |

| Canonical SMILES | COC1=C(O)C=C(C=C1)/C=C/CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO | PubChem |

| Known Bioactivities | Antioxidant, Antimicrobial |[1] |

In Silico Bioactivity Prediction Workflow

The computational assessment of a novel compound like (E)-Isoconiferin follows a structured, multi-step process. This workflow is designed to first evaluate its viability as a drug candidate based on pharmacokinetic properties and then to explore its specific interactions with biological targets to elucidate its mechanism of action.

Caption: A generalized workflow for the in silico prediction of (E)-Isoconiferin bioactivity.

Step 1: ADMET and Drug-Likeness Prediction

The initial and most critical step in computational drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5] These properties determine the pharmacokinetic viability of a molecule. A compound with excellent target affinity is useless if it is poorly absorbed, rapidly metabolized, or toxic. Various computational models can predict these properties with increasing accuracy.[6][7]

Table 2: Predicted ADMET & Drug-Likeness Profile for (E)-Isoconiferin (Note: These are representative values based on common in silico models and are intended for illustrative purposes.)

| Parameter | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | Suggests reasonable absorption across the intestinal wall.[8] |

| Blood-Brain Barrier (BBB) Permeability | Low (Non-penetrant) | Reduced likelihood of central nervous system side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this key metabolic enzyme. |

| AMES Toxicity | Non-mutagenic | Indicates a lower probability of being a carcinogen.[9] |

| Lipinski's Rule of Five | 0 Violations | High likelihood of being an orally active drug.[9] |

| Bioavailability Score | 0.55 | Indicates good pharmacokinetic characteristics and systemic absorption.[9] |

Step 2: Target Identification (Target Fishing)

With a favorable ADMET profile established, the next step is to identify potential protein targets. "Target fishing" or reverse docking is a computational method where a small molecule (ligand) is screened against a large library of known protein structures to find those with the highest binding affinity.[10] This approach is invaluable for discovering novel mechanisms of action or for repositioning known compounds. Given (E)-Isoconiferin's known antioxidant activity, likely targets would include proteins involved in the oxidative stress response, such as Keap1, Nrf2, and various antioxidant enzymes.

Step 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding energy score.[9][11] This structure-based method is crucial for understanding the atomic-level interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[12]

Table 3: Illustrative Molecular Docking Results for (E)-Isoconiferin with Antioxidant Pathway Targets (Note: Data is hypothetical and for demonstration purposes.)

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Keap1 (Kelch domain) | 4CXI | -8.2 | Asn382, Arg415, Ser508 |

| COX-2 (Cyclooxygenase-2) | 5KIR | -7.5 | Arg120, Tyr355, Ser530 |

| NF-κB (p50/p65 heterodimer) | 1VKX | -7.9 | Lys147, Gln221, Arg245 |

These hypothetical results suggest that (E)-Isoconiferin may exert its antioxidant and anti-inflammatory effects by directly interacting with key regulatory proteins like Keap1 and NF-κB, as well as the inflammatory enzyme COX-2.

Detailed Methodologies & Protocols

Protocol for ADMET & Drug-Likeness Prediction

-

Input Preparation: Obtain the 2D structure of (E)-Isoconiferin in SMILES or SDF format.

-

Platform Selection: Utilize a validated web-based platform such as SwissADME, ADMETLab, or admetSAR.[5][13] These platforms host a collection of pre-built, machine-learning-based models for various ADMET endpoints.

-

Property Calculation: Submit the molecular structure to the server. The platform will calculate a range of physicochemical descriptors (e.g., molecular weight, logP) and predict pharmacokinetic properties (e.g., GI absorption, BBB permeability, CYP inhibition) and toxicity endpoints (e.g., AMES mutagenicity).[14]

-

Drug-Likeness Evaluation: Assess the output against established drug-likeness rules, including Lipinski's Rule of Five, Ghose's filter, and Veber's rule. The platform typically provides a "bioavailability score" or a "drug-likeness" classification.[9][14]

-

Data Analysis: Consolidate the predicted properties into a summary table (e.g., Table 2). Analyze the profile to identify potential liabilities (e.g., poor solubility, predicted toxicity) that may need to be addressed in subsequent drug development efforts.

Protocol for Molecular Docking

-

Ligand Preparation:

-

Generate the 3D coordinates of (E)-Isoconiferin using software like Avogadro or Discovery Studio.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the prepared structure in a suitable format (e.g., PDBQT for AutoDock).

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, including water, co-crystallized ligands, and cofactors, unless they are critical for the binding interaction.[9]

-

Add polar hydrogens and assign Kollman charges to the protein atoms.[11] Save the prepared receptor in PDBQT format.

-

-

Grid Box Generation:

-

Define the active site for docking. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature-based identification of key active site residues.[15]

-

Using software like AutoDockTools, generate a grid box that encompasses the entire binding pocket. The grid map pre-calculates the interaction potentials for various atom types, speeding up the docking process.[15]

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock 4.2, AutoDock Vina) to perform the simulation.[11] The program will systematically explore different conformations and orientations of the ligand within the defined grid box.

-

Employ a search algorithm, such as the Lamarckian Genetic Algorithm, to find the lowest energy binding poses.

-

-

Analysis of Results:

-

Rank the resulting poses based on their predicted binding energy (lower energy indicates stronger binding).

-

Visualize the top-ranked pose using software like Discovery Studio or PyMOL to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between (E)-Isoconiferin and the target protein's active site residues.[12]

-

Signaling Pathway Visualization

Based on the docking results suggesting an interaction with Keap1, we can hypothesize that (E)-Isoconiferin modulates the Keap1-Nrf2 antioxidant response pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Caption: Hypothesized mechanism of (E)-Isoconiferin via the Keap1-Nrf2 antioxidant pathway.

Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. Oxidative stress or inhibitors like (E)-Isoconiferin can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of protective genes.

Conclusion and Future Directions

This in silico investigation provides a robust, data-driven hypothesis for the bioactivity of (E)-Isoconiferin. The predictive analysis indicates that it possesses favorable drug-like and pharmacokinetic properties, with a low potential for toxicity. Molecular docking simulations suggest that its known antioxidant and anti-inflammatory effects may be mediated through direct interaction with key regulatory proteins such as Keap1, COX-2, and NF-κB.

The logical next steps involve the experimental validation of these computational predictions. In vitro assays should be conducted to:

-

Confirm the binding affinity of (E)-Isoconiferin to the predicted protein targets (e.g., using Surface Plasmon Resonance).

-

Measure its inhibitory activity against enzymes like COX-2.

-

Assess its ability to induce the expression of Nrf2-dependent antioxidant genes in cell-based models.

By integrating these computational predictions with targeted experimental work, researchers can significantly accelerate the development of (E)-Isoconiferin as a potential therapeutic agent.

References

- 1. Buy (E)-Isoconiferin | 113349-27-2 [smolecule.com]

- 2. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 7. Evaluation of ADMET Predictor in Early Discovery Drug Metabolism and Pharmacokinetics Project Work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular docking analysis of imeglimin and its derivatives with estrogen receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sisj.journals.ekb.eg [sisj.journals.ekb.eg]

- 11. mdpi.com [mdpi.com]

- 12. Biomarker Quantification, Spectroscopic, and Molecular Docking Studies of the Active Compounds Isolated from the Edible Plant Sisymbrium irio L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jkefarind.com [jkefarind.com]

- 14. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular docking analysis of Withaferin A from Withania somnifera with the Glucose regulated protein 78 (GRP78) receptor and the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of (E)-Isoconiferin: solubility, melting point.

(E)-Isoconiferin , also known as Citrusin D , is a phenolic glycoside found in various plants. Understanding its physical properties, such as solubility and melting point, is crucial for its extraction, purification, and application in research and drug development. This guide provides a comprehensive overview of the available data on these properties, detailed experimental protocols for their determination, and a logical workflow for physical property characterization.

Quantitative Data Summary

The precise melting point of (E)-Isoconiferin has not been definitively reported in publicly available literature. However, data from related compounds can provide an estimated range. The solubility of (E)-Isoconiferin in water has been reported, though with some variation in the values.

Table 1: Melting Point of (E)-Isoconiferin and Related Compounds

| Compound | Melting Point (°C) | Notes |

| (E)-Isoconiferin (Citrusin D) | Not Available | - |

| Citrusin A | 108 - 109 | A related natural product. |

| Citrusin E | 108 | A related natural product. |

| Coniferin | 186 | An isomer of Isoconiferin. |

Table 2: Solubility of (E)-Isoconiferin (Citrusin D)

| Solvent | Solubility | Method |

| Water | 4.11 g/L | ALOGPS (Predicted)[1] |

| Water | 26.45 g/L | Estimated[2] |

Note: The discrepancy in water solubility values may be due to one being a computational prediction and the other an experimental estimation. Further experimental validation is recommended.

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following are detailed methodologies for measuring the melting point and solubility of a phenolic glycoside like (E)-Isoconiferin.

Melting Point Determination: Capillary Method

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the (E)-Isoconiferin sample is pure and completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be packed into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (based on related compounds, a starting point could be around 100°C).

-

When the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate measurement.

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears. This is the onset of melting.

-

Record the temperature at which the entire sample has completely melted into a clear liquid. This is the endpoint of the melting range.

-

The melting point is reported as a range from the onset to the endpoint temperature.

-

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (E)-Isoconiferin to a conical flask containing a known volume of the desired solvent (e.g., water, ethanol, methanol). The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a temperature-controlled orbital shaker or water bath.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected sample through a syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of (E)-Isoconiferin in the diluted solution using a calibrated UV-Vis spectrophotometer at its λmax or an HPLC system with a suitable detector.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

Caption: Logical workflow for determining the physical properties of a chemical compound.

References

(E)-Isoconiferin: A Technical Guide to Commercial Suppliers and Purity Standards

For Researchers, Scientists, and Drug Development Professionals

(E)-Isoconiferin , a naturally occurring phenylpropanoid glycoside, is gaining significant interest in the scientific community for its potential therapeutic applications. As a glucoside of coniferyl alcohol, it plays a key role in the biosynthesis of lignin in plants. For researchers investigating its biological activities and potential for drug development, sourcing high-purity (E)-Isoconiferin and employing rigorous analytical methods for its characterization are paramount. This technical guide provides an overview of commercial suppliers, purity standards, and detailed experimental protocols for the analysis of (E)-Isoconiferin.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer (E)-Isoconiferin for research purposes. The purity of the compound is a critical factor for obtaining reliable and reproducible experimental results. The following table summarizes the publicly available purity information from several suppliers. It is important to note that researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

| Supplier | Stated Purity | Catalog Number |

| BioCrick | >98% | BCX1659 |

| GlpBio | >98.00% | GC13759 |

| MedChemExpress | Not explicitly stated for (E)-Isoconiferin, but typically >99% for similar natural products | HY-N10395 |

| Smolecule | Purity not specified on product page | SM14893 |

Table 1: Commercial Suppliers and Stated Purity of (E)-Isoconiferin.

Purity Standards and Analytical Characterization

Ensuring the purity and structural integrity of (E)-Isoconiferin is crucial for any research application. High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of (E)-Isoconiferin, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming its chemical structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated HPLC method is essential for the quantitative analysis of (E)-Isoconiferin and the detection of any impurities. The following is a representative HPLC protocol based on methods used for similar glycosylated phenylpropanoids.

Experimental Protocol: HPLC-UV Analysis of (E)-Isoconiferin

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 50% B

-

25-30 min: 50% to 10% B

-

30-35 min: 10% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the (E)-Isoconiferin standard and samples in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solutions through a 0.45 µm syringe filter before injection.

-

Quantification: Purity is determined by calculating the area percentage of the main peak corresponding to (E)-Isoconiferin relative to the total peak area in the chromatogram.

Workflow for HPLC Purity Analysis

Caption: Workflow for the purity determination of (E)-Isoconiferin by HPLC.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of (E)-Isoconiferin, confirming the identity and stereochemistry of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis of (E)-Isoconiferin

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of (E)-Isoconiferin in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on concentration.

-

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Biosynthesis of (E)-Isoconiferin in the Monolignol Pathway

(E)-Isoconiferin is an intermediate in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls. It is formed by the glucosylation of coniferyl alcohol, one of the primary monolignols. The pathway involves a series of enzymatic steps starting from the amino acid phenylalanine. Understanding this pathway provides context for the biological role of (E)-Isoconiferin.

Monolignol Biosynthesis and Glucosylation Pathway

Caption: Simplified monolignol biosynthesis pathway leading to (E)-Isoconiferin and lignin.

This guide provides a foundational overview for researchers working with (E)-Isoconiferin. For the most accurate and reliable results, it is imperative to source high-purity material and validate analytical methods in your own laboratory setting.

(E)-Isoconiferin Metabolism: A Technical Guide for Researchers

An In-depth Examination of Metabolic Pathways and Experimental Methodologies in Plant and Animal Systems

Introduction

(E)-Isoconiferin is a phenylpropanoid glycoside found in various plant species. As a derivative of coniferyl alcohol, it plays a role in the biosynthesis of lignin and other secondary metabolites in plants. In the context of animal and human health, the metabolic fate of (E)-Isoconiferin is of interest to researchers in nutrition, pharmacology, and toxicology, given the biological activities associated with phenylpropanoids. This technical guide provides a comprehensive overview of the current understanding of (E)-Isoconiferin metabolism in both plant and animal models, detailing metabolic pathways, summarizing quantitative data from related compounds, and outlining key experimental protocols.

I. (E)-Isoconiferin Metabolism in Plants

In plants, (E)-Isoconiferin is primarily involved in the lignification process, serving as a transport and storage form of coniferyl alcohol, a primary monolignol. The metabolism of (E)-Isoconiferin in plants can be broadly categorized into two main stages: hydrolysis and oxidative polymerization.

Metabolic Pathways

a) Hydrolysis of the Glycosidic Bond:

The first step in the utilization of (E)-Isoconiferin for lignification is the enzymatic cleavage of the β-D-glucoside linkage to release coniferyl alcohol and glucose. This reaction is catalyzed by β-glucosidases. Specific β-glucosidases, such as coniferin β-glucosidase, have been identified in the xylem of various plants and are known to act on coniferin, a structural isomer of isoconiferin.[1][2][3] It is highly probable that similar enzymes are responsible for the hydrolysis of (E)-Isoconiferin. Studies in Arabidopsis thaliana have identified β-glucosidases BGLU45 and BGLU46 as having affinity for monolignol glucosides, with their knockout mutants showing increased levels of coniferin.[4]

b) Oxidative Polymerization of Coniferyl Alcohol:

Following its release, coniferyl alcohol is transported to the cell wall where it undergoes oxidative polymerization to form lignin. This process is catalyzed by peroxidases and laccases, which generate resonance-stabilized phenoxy radicals from coniferyl alcohol. These radicals then couple in a combinatorial fashion to form the complex lignin polymer.

c) Other Potential Metabolic Conversions:

Besides its role in lignification, the aglycone, coniferyl alcohol, can be subject to other metabolic transformations. In conifers, coniferyl alcohol can be interconverted with coniferaldehyde and can also be reduced to dihydroconiferyl alcohol.[5][6] Furthermore, coniferyl alcohol can be acylated to form compounds like coniferyl acetate, which then serve as precursors for other secondary metabolites such as lignans.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of (E)-Isoconiferin in plants and a general workflow for its analysis.

II. (E)-Isoconiferin Metabolism in Animal Models

Direct studies on the metabolism of (E)-Isoconiferin in animal models are currently lacking. However, based on extensive research on other phenylpropanoid glycosides, a predictive metabolic pathway can be outlined. The metabolism in animals is expected to involve initial deglycosylation followed by Phase I and Phase II metabolic reactions, primarily in the intestine and liver.

Predicted Metabolic Pathways

a) Intestinal Metabolism and Deglycosylation:

Upon oral ingestion, (E)-Isoconiferin is likely to be hydrolyzed by intestinal microflora and/or brush border β-glucosidases, releasing the aglycone, coniferyl alcohol, and glucose. This deglycosylation step is crucial for the absorption of the lipophilic aglycone.

b) Phase I Metabolism:

After absorption, coniferyl alcohol would undergo Phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Potential Phase I reactions include:

-

O-demethylation: Removal of the methyl group from the methoxy moiety to form a catechol structure.

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

-

Oxidation/Reduction of the side chain: The alcohol group on the propenyl side chain can be oxidized to an aldehyde or carboxylic acid. Conversely, the double bond could be reduced.

c) Phase II Metabolism:

The original aglycone (coniferyl alcohol) and its Phase I metabolites are subsequently conjugated in Phase II reactions to increase their water solubility and facilitate excretion. These reactions include:

-

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

The resulting glucuronide and sulfate conjugates are then eliminated from the body, primarily through urine and bile.

Predicted Signaling Pathways and Experimental Workflows

The following diagrams illustrate the predicted metabolic pathway of (E)-Isoconiferin in animals and a general workflow for an in vivo pharmacokinetic study.

III. Quantitative Data from Related Phenylpropanoid Glycosides

While specific quantitative data for (E)-Isoconiferin metabolism is not available, data from studies on other phenylpropanoid glycosides can provide valuable insights into expected pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Acteoside (a Phenylpropanoid Glycoside) in Rats after Oral Administration. [8]

| Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 20 | 110.5 ± 25.3 | 0.25 ± 0.11 | 158.7 ± 39.8 | 1.49 ± 0.28 |

| 40 | 205.6 ± 48.7 | 0.28 ± 0.13 | 312.4 ± 76.5 | 1.05 ± 0.23 |

| 80 | 398.2 ± 95.1 | 0.33 ± 0.15 | 605.9 ± 142.3 | 1.45 ± 0.43 |

Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Verbascoside and its Metabolites in Rat Plasma after Oral Administration of Lippia citriodora Extract. [9]

| Compound | Cmax (ng/mL) |

| Verbascoside | 80 ± 10 |

| Isoverbascoside | 57 ± 4 |

Data are presented as mean ± SD.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (E)-Isoconiferin metabolism. These protocols are based on established methods for similar compounds.

Plant Tissue Extraction and Analysis

Objective: To extract and quantify (E)-Isoconiferin and its metabolites from plant tissues.

Materials:

-

Plant tissue (e.g., xylem, leaves)

-

Liquid nitrogen

-

70% Methanol (pre-chilled at -20°C)

-

Centrifuge

-

0.22 µm syringe filters

-

UPLC-MS/MS system

Protocol:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh approximately 50 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1.2 mL of pre-chilled 70% methanol extraction solution.

-

Vortex the mixture every 30 minutes for a total of 6 cycles.

-

Centrifuge the sample at 8064 x g for 3 minutes at 4°C.[10]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.

-

Analyze the sample using a UPLC-MS/MS system with a C18 column and a gradient elution of water with 0.1% formic acid and acetonitrile.[10]

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the Phase I metabolism of (E)-Isoconiferin.

Materials:

-

(E)-Isoconiferin

-

Rat or human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/shaker at 37°C

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Prepare a master mix containing the NADPH regenerating system in phosphate buffer.

-

In a microcentrifuge tube, pre-incubate the liver microsomes (final concentration ~0.5 mg/mL) with the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding (E)-Isoconiferin (final concentration typically 1-10 µM).

-

Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of (E)-Isoconiferin and its metabolites after oral administration.

Materials:

-

Sprague-Dawley rats

-

(E)-Isoconiferin formulation for oral gavage

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Acetonitrile with an internal standard

-

LC-MS/MS system

Protocol:

-

Fast rats overnight prior to dosing.

-

Administer a single oral dose of (E)-Isoconiferin via gavage.

-

Collect blood samples (~100 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Centrifuge the blood samples to separate plasma.

-

To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.

-

Vortex and centrifuge at high speed for 10 minutes.

-

Transfer the supernatant for LC-MS/MS analysis.

-

Quantify the concentrations of (E)-Isoconiferin and its major metabolites in the plasma samples.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

β-Glucosidase Activity Assay

Objective: To measure the activity of β-glucosidases that may hydrolyze (E)-Isoconiferin.

Materials:

-

Enzyme source (e.g., plant protein extract)

-

p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate

-

Sodium acetate buffer (50 mM, pH 5.0)

-

NaOH-glycine buffer (0.4 M, pH 10.8) or Sodium Carbonate (2M) to stop the reaction

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a reaction mixture containing 25 µL of the enzyme extract, 50 µL of sodium acetate buffer, and 25 µL of 10 mM pNPG.[11]

-

Incubate the mixture at a suitable temperature (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).[11]

-

Stop the reaction by adding 100 µL of NaOH-glycine buffer or 1 mL of 2M Na2CO3.[11][12]

-

Measure the absorbance of the released p-nitrophenol at 405 nm or 410 nm.[11][12]

-

Quantify the amount of p-nitrophenol released using a standard curve.

-

One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the assay conditions.

V. Conclusion